molecular formula C28H21N4O6+ B12566671 N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

Cat. No.: B12566671
M. Wt: 509.5 g/mol
InChI Key: QRMQGNGFAAYYAR-UHFFFAOYSA-O
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Description

N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is a complex organic compound that features both pyrimidine and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and chromen intermediates, followed by their coupling under specific conditions.

    Pyrimidine Intermediate Synthesis: This step involves the formation of the pyrimidine ring through a series of condensation reactions.

    Chromen Intermediate Synthesis: The chromen structure is synthesized through cyclization reactions.

    Coupling Reaction: The final step involves coupling the pyrimidine and chromen intermediates using reagents such as coupling agents and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and chromen derivatives, such as:

  • N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
  • 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

Uniqueness

What sets N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide apart is its combined pyrimidine and chromen structures, which provide a unique set of chemical and biological properties. This dual structure allows for diverse applications and interactions that are not possible with simpler compounds.

Biological Activity

N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H18N4O6
Molecular Weight434.402 g/mol
CAS Number301206-07-5
LogP1.8965
Polar Surface Area (PSA)138.56 Ų

The structural complexity of this compound suggests multiple sites for interaction with biological targets, which may contribute to its diverse pharmacological effects.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(6-Amino...) have shown effectiveness against various bacterial strains. In a study by Nagaraj and Reddy (2008), pyrimidine derivatives demonstrated potent activity against pathogens such as E. coli and S. aureus, suggesting that the presence of specific substituents can enhance antibacterial efficacy .

Antitumor Activity

The biological activity of pyrimidine derivatives often extends to anticancer effects. A study indicated that certain pyrimidine compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism typically involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, derivatives with similar frameworks have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair processes. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells .

Case Studies and Experimental Findings

  • In vitro Studies : In a controlled laboratory setting, N-(6-Amino...) was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The IC50 values for these assays were comparable to established chemotherapeutics .
  • Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound led to significant tumor size reduction compared to control groups. The treatment was associated with decreased levels of proliferative markers in tumor tissues, further supporting its antitumor potential .
  • Mechanistic Insights : Western blot analyses revealed that treatment with the compound downregulated key proteins involved in cell survival pathways, including phospho-Akt and phospho-mTOR, suggesting a targeted mechanism of action that warrants further investigation .

Properties

Molecular Formula

C28H21N4O6+

Molecular Weight

509.5 g/mol

IUPAC Name

N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-3-ium-5-ylidene)-2-(4-oxo-2-phenylchromen-6-yl)oxyacetamide

InChI

InChI=1S/C28H20N4O6/c1-31-27(35)25(26(29)32(28(31)36)18-10-6-3-7-11-18)30-24(34)16-37-19-12-13-22-20(14-19)21(33)15-23(38-22)17-8-4-2-5-9-17/h2-15,29H,16H2,1H3/p+1

InChI Key

QRMQGNGFAAYYAR-UHFFFAOYSA-O

Canonical SMILES

CN1C(=O)C(=NC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)C(=[N+](C1=O)C5=CC=CC=C5)N

Origin of Product

United States

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